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molecular formula C6H4ClNO B135284 2-chloronicotinaldehyde CAS No. 36404-88-3

2-chloronicotinaldehyde

Cat. No. B135284
M. Wt: 141.55 g/mol
InChI Key: KHPAGGHFIDLUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618979B2

Procedure details

To a solution of diisopropyl amine (110 mL, 780 mmol) in THF (500 mL) was added a 2.5 M hexanes solution of n-BuLi (300 mL, 750 mmol) at −40° C. After 5 min, the reaction mixture was cooled to −95° C. then DMPU (15 mL) and 2-chloropyridine (50 mL, 532 mmol) were successively added. The resulting mixture was then warmed and stirred at −78° C. for 4 h. After this time, the yellow suspension was cooled again to −95° C. before DMF (70 mL) was added. The final reaction mixture was warmed to −78° C. and stirred at that temperature for 1.5 h. The reaction mixture was poured into cold aqueous HCl (3N, 800 mL) and stirred for 5 min. Aqueous concentrated NH4OH was added to adjust pH to 7.5. The aqueous layer was extracted three times with EtOAc. The combined organic layer was washed with aqueous NH4Cl and brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude material was further purified by a pad of silica gel by eluting with a gradient from 100% hexanes to 100% EtOAc and the product was crystallized in cold hexanes to yield the title compound as a pale yellow solid.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N[CH:5]([CH3:7])[CH3:6])(C)C.[Li][CH2:9][CH2:10][CH2:11]C.ClC1C=CC=CN=1.[ClH:20].[NH4+:21].[OH-:22]>C1COCC1.CN(C=O)C.CN1C(=O)N(C)CCC1>[Cl:20][C:9]1[N:21]=[CH:6][CH:5]=[CH:7][C:10]=1[CH:11]=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-95 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was then warmed
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The final reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to −78° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for 1.5 h
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with aqueous NH4Cl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was further purified by a pad of silica gel
WASH
Type
WASH
Details
by eluting with a gradient from 100% hexanes to 100% EtOAc
CUSTOM
Type
CUSTOM
Details
the product was crystallized in cold hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=C(C=O)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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